molecular formula C22H19ClN2O3 B11548902 2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B11548902
M. Wt: 394.8 g/mol
InChI Key: QVRJYKWABHZMTJ-ZVHZXABRSA-N
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Description

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of benzyloxy and phenoxy groups, along with a chlorophenyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(benzyloxy)phenol: This intermediate is synthesized by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of 2-[4-(benzyloxy)phenoxy]acetohydrazide: The intermediate 4-(benzyloxy)phenol is then reacted with chloroacetic acid and hydrazine hydrate to form 2-[4-(benzyloxy)phenoxy]acetohydrazide.

    Condensation Reaction: Finally, the acetohydrazide derivative is condensed with 2-chlorobenzaldehyde under reflux conditions to yield the target compound, 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes within cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
  • 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide
  • 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Uniqueness

Compared to similar compounds, 2-[4-(benzyloxy)phenoxy]-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it may exhibit different reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)acetamide

InChI

InChI=1S/C22H19ClN2O3/c23-21-9-5-4-8-18(21)14-24-25-22(26)16-28-20-12-10-19(11-13-20)27-15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,25,26)/b24-14+

InChI Key

QVRJYKWABHZMTJ-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)N/N=C/C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN=CC3=CC=CC=C3Cl

Origin of Product

United States

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